molecular formula C14H12ClN3O B2744819 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole CAS No. 838891-66-0

1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole

Cat. No. B2744819
CAS RN: 838891-66-0
M. Wt: 273.72
InChI Key: CPSGEEXHRIORJF-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole, also known as TCTP or translationally controlled tumor protein, is a protein that is encoded by the TPT1 gene in humans. It is known to play a role in various cellular processes, including cell growth, differentiation, and survival. TCTP has been studied extensively in recent years due to its potential applications in cancer research and drug development.

Scientific Research Applications

Environmental Presence and Impact

Benzophenones and benzotriazoles, including compounds similar to 1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole, are extensively used as ultraviolet (UV) light filters and stabilizers in a wide range of products from cosmetics to industrial materials. Their widespread application has led to environmental occurrences, raising concerns about their potential estrogenic activities. A study by Zhang et al. (2011) focused on the determination of benzotriazole-type UV filters in sediment and sewage sludge, revealing their significant environmental presence and urging further investigation into their ecological impacts (Zhang et al., 2011).

Antimicrobial and Antifungal Activities

Research into the biological activities of benzotriazole derivatives has identified antimicrobial and antifungal properties. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating significant activity against bacterial and fungal pathogens (Salahuddin et al., 2017). Similarly, Toraskar et al. (2009) synthesized azetidinones with moderate to good antifungal activity, indicating potential applications in developing new antifungal agents (Toraskar et al., 2009).

Chemical Synthesis and Material Science

Benzotriazole compounds serve as key intermediates in the synthesis of complex molecules. Sanna et al. (1997) discussed the reactions of benzotriazoles with diethyl ethoxymethylenemalonate, leading to the synthesis of isomeric esters, showcasing the versatility of benzotriazoles in organic synthesis (Sanna et al., 1997). Furthermore, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines from 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones by Katritzky et al. (2001) exemplifies their application in producing novel compounds with potential pharmacological activities (Katritzky et al., 2001).

Photolytic Degradation and Environmental Fate

The environmental fate of benzotriazoles, including their photolytic degradation under sunlight, has been studied to understand their persistence and transformation in aquatic environments. Weidauer et al. (2016) investigated the sunlight photolysis of benzotriazoles, identifying numerous transformation products and pathways, which contribute to the understanding of their environmental behavior and potential impacts (Weidauer et al., 2016).

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSGEEXHRIORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324609
Record name 1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole

CAS RN

838891-66-0
Record name 1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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